6-Benzyl-8-(4-methoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Description
This compound belongs to a class of polycyclic heteroaromatic molecules featuring a [1,4]dioxino[2,3-g]quinolin-9-one core. Key structural elements include:
- Position 6: A benzyl group (C₆H₅CH₂) providing hydrophobic character.
- Position 8: A 4-methoxybenzoyl (4-MeO-Bz) substituent, contributing electron-donating effects and moderate lipophilicity.
Properties
IUPAC Name |
6-benzyl-8-(4-methoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO5/c1-30-19-9-7-18(8-10-19)25(28)21-16-27(15-17-5-3-2-4-6-17)22-14-24-23(31-11-12-32-24)13-20(22)26(21)29/h2-10,13-14,16H,11-12,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCYKDXKRRGPQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Benzyl-8-(4-methoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route may include the following steps:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Introduction of the Benzyl and Methoxybenzoyl Groups: These groups can be introduced through Friedel-Crafts acylation reactions using benzyl chloride and 4-methoxybenzoyl chloride, respectively.
Cyclization to Form the Dioxino Ring: The final step involves the cyclization of the intermediate compounds to form the dioxino ring, completing the synthesis of the target compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and reduce costs.
Chemical Reactions Analysis
6-Benzyl-8-(4-methoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Benzyl-8-(4-methoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It is investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-Benzyl-8-(4-methoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity (XLogP3):
- Ethoxy (4-EtO-Bz) : Increases XLogP3 (4.8 vs. target’s ~4.7) due to longer alkyl chains .
- Halogens (F, Cl) : Fluorine at position 6 (4-F-Bn) slightly lowers XLogP3 (4.6), while chlorine (4-Cl-Bn) may reduce it further due to polarizability .
- Methyl vs. Methoxy : 4-Me-Bz (XLogP3 ~4.5) is less polar than 4-MeO-Bz, favoring membrane permeability .
Unsubstituted benzoyl (8-Bz) reduces TPSA (55.8 Ų), favoring lipophilic environments .
Rotatable Bonds and Flexibility: Ethoxybenzoyl derivatives (7 rotatable bonds) exhibit greater conformational flexibility, which may reduce binding affinity compared to rigid analogs .
Halogen Interactions:
- Fluorine (4-F-Bn) and chlorine (4-Cl-Bn) introduce halogen-bonding capabilities, which can improve binding to biomolecular targets .
Biological Activity
6-Benzyl-8-(4-methoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one is a synthetic compound that belongs to the class of quinoline derivatives. Its unique structure, which incorporates a dioxin ring and a methoxybenzoyl group, suggests potential biological activities that are of interest in medicinal chemistry. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Related Quinoline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis Induction |
| Compound B | HeLa | 10 | Cell Cycle Arrest |
| 6-Benzyl... | A549 | TBD | TBD |
Antimicrobial Properties
The antimicrobial activity of quinoline derivatives has also been widely studied. Some derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group in the benzoyl moiety enhances the lipophilicity of the compound, potentially improving its membrane permeability and antimicrobial efficacy.
Case Study: Antimicrobial Testing
A study conducted on a series of quinoline derivatives including this compound revealed that it exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) values ranging from 5 to 20 µg/mL.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The following features are critical:
- Benzyl Group : Contributes to increased hydrophobicity and potential interactions with biological targets.
- Methoxy Group : Enhances solubility and may facilitate better binding to target proteins.
- Dioxin Ring : Imparts stability and may influence the electronic properties of the molecule.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of Methoxy | Increased solubility |
| Variation in Benzyl | Altered binding affinity |
| Dioxin Ring Presence | Enhanced stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
